Phaitanthrin E
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Overview
Description
Phaitanthrin E is a natural product found in Phaius mishmensis with data available.
Scientific Research Applications
Biomimetic Synthesis and Structural Analysis
Biomimetic Synthesis and Rearrangement of Phaitanthrin E : A study highlighted the biomimetic synthesis of this compound, involving the fragmentation of a Csp(3)-Csp(3) bond. This synthesis, demonstrating a biogenetic type total synthesis of Phaitanthrin D and E, showcased the cleavage of Csp(3)-Csp(3) bond with the release of heteroatoms bearing unexpected leaving groups in intramolecular substitution reactions on an iminium double bond in the quinazolinones. The process used HMDS/ZnCl2 or NaHMDS, with the mechanistic aspects being supported by the isolation and characterization of appropriate intermediates (Vaidya & Argade, 2015).
Structural Elucidation and Cytotoxicity
Isolation and Structure Elucidation of Phaitanthrin Analogues : Phaitanthrins A-E were isolated from Phaius mishmensis, and their structures were elucidated by spectroscopic analysis. Phaitanthrin A showed moderate cytotoxicity against various cancer cell lines. The study also involved the synthesis of ketone adducts of tryptanthrin to test their anticancer activity in vitro, with the 3-pentanone adduct showing activity similar to tryptanthrin (Jao et al., 2008).
Anti-Mycobacterial Applications
Synthesis and Evaluation of Phaitanthrin Congeners as Anti-mycobacterial Agents : This study involved the synthesis of a novel class of indolo[2,1-b]quinazolinones to evaluate their anti-mycobacterial activity. Phaitanthrin and its congeners were found to display promising anti-tubercular activity. In silico molecular docking demonstrated the high affinity of these compounds for the M. tuberculosis drug target InhA (Kamal et al., 2015).
Asymmetric Synthesis and Chiral Analysis
Asymmetric Synthesis of Phaitanthrin A : The first asymmetric synthesis of (S)-Phaitanthrin A and its derivatives was achieved through a catalytic aldol reaction of tryptanthrin and ketones. The use of natural amino acid salts as catalysts exhibited unique catalytic ability and tolerated a range of substrates with different substitution patterns. This method was successfully used for a gram-scale synthesis of Phaitanthrin A (Kang et al., 2013).
Enantiomeric Purity and Synthesis Optimization
Chiral NMR Analysis of Phaitanthrin Alkaloids : A chiral phosphoric acid was used to promote enantioselective NMR recognition and determination of indoloquinazoline alkaloids like phaitanthrin A and its analogues. This methodology not only conveniently revealed the optical purities of these alkaloids with high accuracy but was also employed in the direct analysis of reaction mixtures from asymmetric synthesis, providing optimized reaction conditions (Liu et al., 2017).
Properties
Molecular Formula |
C17H12N2O3 |
---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
methyl 12-oxo-5H-indolo[2,1-b]quinazoline-6-carboxylate |
InChI |
InChI=1S/C17H12N2O3/c1-22-17(21)14-11-7-3-5-9-13(11)19-15(14)18-12-8-4-2-6-10(12)16(19)20/h2-9,18H,1H3 |
InChI Key |
SJEKGIWFCNGPHF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C41 |
Synonyms |
phaitanthrin E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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